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Compound of Interest

Compound Name:
3-Aminotetrahydrofuran-3-

carboxylic acid

Cat. No.: B055115 Get Quote

A comprehensive guide to the analytical techniques for characterizing 3-
Aminotetrahydrofuran-3-carboxylic acid, this document provides researchers, scientists,

and drug development professionals with a comparative overview of key analytical

methodologies. Below, we detail experimental protocols, present quantitative data in structured

tables, and offer visualizations to guide the selection of appropriate characterization

techniques.

Introduction to 3-Aminotetrahydrofuran-3-carboxylic
acid
3-Aminotetrahydrofuran-3-carboxylic acid is a non-proteinogenic, cyclic β-amino acid. Its

constrained tetrahydrofuran ring structure imparts specific conformational properties, making it

a valuable building block in medicinal chemistry for the design of peptidomimetics and other

bioactive molecules. Accurate and comprehensive characterization of its structure, purity, and

stereochemistry is crucial for its application in drug development. This guide compares the

utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-

Performance Liquid Chromatography (HPLC), and X-ray Crystallography for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 3-
Aminotetrahydrofuran-3-carboxylic acid, providing detailed information about the chemical
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environment of each atom. Both ¹H and ¹³C NMR are routinely used.

Data Presentation
While specific experimental spectra for 3-Aminotetrahydrofuran-3-carboxylic acid are not

readily available in the public domain, the following table provides expected chemical shift

ranges based on the analysis of structurally related compounds, such as 3-

hydroxytetrahydrofuran and other cyclic amino acids.[1][2]
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Atom Nucleus
Expected Chemical

Shift (δ) ppm
Notes

H2, H5 (CH₂) ¹H 3.5 - 4.5

Protons on carbons

adjacent to the ring

oxygen.

H4 (CH₂) ¹H 1.8 - 2.5

Protons on the carbon

beta to the ring

oxygen.

NH₂ ¹H Broad singlet, variable

Chemical shift is

dependent on solvent,

concentration, and

pH.

COOH ¹H 10 - 13

Typically a broad

singlet, characteristic

of carboxylic acids.[3]

C3 ¹³C 60 - 75

Quaternary carbon

attached to both

nitrogen and the

carboxyl group.

C2, C5 ¹³C 65 - 80
Carbons adjacent to

the ring oxygen.

C4 ¹³C 25 - 40
Carbon beta to the

ring oxygen.

COOH ¹³C 170 - 185
Carbonyl carbon of

the carboxylic acid.[3]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:

Weigh 5-10 mg of 3-Aminotetrahydrofuran-3-carboxylic acid.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature

of the analyte, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate

choices.

If using D₂O, the NH₂ and COOH proton signals will exchange with deuterium and may not

be observed.

Transfer the solution to a clean 5 mm NMR tube.

Instrument Setup:

The instrument used is a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

This typically requires a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 5-10 mg in
0.7 mL Deuterated Solvent

Transfer to
NMR Tube

Lock and Shim
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Fourier Transform,
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Click to download full resolution via product page

Caption: Workflow for NMR analysis of 3-Aminotetrahydrofuran-3-carboxylic acid.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of 3-Aminotetrahydrofuran-3-carboxylic acid. Electrospray ionization (ESI) is a

suitable soft ionization technique for this polar molecule.

Data Presentation
Parameter Value Technique Notes

Molecular Weight 131.13 g/mol -

Calculated from the

molecular formula

C₅H₉NO₃.[4]

Exact Mass 131.0582 g/mol High-Resolution MS

For elemental

composition

confirmation.[4]

Expected [M+H]⁺ m/z 132.0659
ESI-MS (Positive

Mode)
Protonated molecule.

Expected [M-H]⁻ m/z 130.0509
ESI-MS (Negative

Mode)

Deprotonated

molecule.

Major Fragments

(Positive Mode)

m/z 114 ([M+H-

H₂O]⁺), m/z 86 ([M+H-

HCOOH]⁺)

ESI-MS/MS

Fragmentation

patterns are generally

characterized by the

loss of small neutral

molecules like water

and formic acid.[5]

Experimental Protocol: LC-MS Analysis
Sample Preparation:
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Prepare a stock solution of 3-Aminotetrahydrofuran-3-carboxylic acid at 1 mg/mL in a

suitable solvent (e.g., water or methanol).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile

phase.

Liquid Chromatography (for sample introduction):

Column: A reversed-phase C18 column or a HILIC column can be used. For this polar

analyte, HILIC may provide better retention.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: Start with a high percentage of mobile phase A, and gradually increase the

percentage of mobile phase B to elute the compound.

Flow Rate: 0.2 - 0.5 mL/min.

Injection Volume: 5 - 10 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

Scan Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 250-350 °C.

Nebulizer Pressure: 20-40 psi.

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply

a collision energy to induce fragmentation.

Logical Flow for MS Analysis
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MS/MS Analysis

Prepare Sample Solution
(1-10 µg/mL)

Inject into LC System

Electrospray Ionization (ESI)

MS1 Scan:
Determine [M+H]⁺ and [M-H]⁻

Isolate Precursor Ion

Collision-Induced Dissociation

MS2 Scan:
Detect Fragment Ions

Determine Molecular Weight
and Fragmentation Pattern

Click to download full resolution via product page

Caption: Logical flow for the mass spectrometric analysis of the target compound.

High-Performance Liquid Chromatography (HPLC)
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HPLC is a crucial technique for assessing the purity of 3-Aminotetrahydrofuran-3-carboxylic
acid and for separating its enantiomers. Due to the chiral center at the C3 position, chiral

HPLC is necessary to resolve the (R) and (S) forms.

Data Presentation
The following data is adapted from a method described for a derivative of 3-amino-

tetrahydrofuran-3-carboxylic acid and serves as a strong starting point for method

development.

Parameter Value Technique

Column

Daicel CHIRALPAK IA or

similar polysaccharide-based

chiral stationary phase.

Chiral HPLC

Mobile Phase
Hexane/Ethanol/Chloroform

mixtures (e.g., 68:2:20 v/v/v).
Isocratic Elution

Flow Rate 1.0 mL/min -

Detection

UV at a low wavelength (e.g.,

210 nm) as the molecule lacks

a strong chromophore.

UV Detector

Retention Times

Enantiomers will have distinct

retention times (e.g., t_R1 =

12.3 min, t_R2 = 16.1 min for a

derivative).[6]

-

Experimental Protocol: Chiral HPLC
Sample Preparation:

Dissolve a small amount of the racemic 3-Aminotetrahydrofuran-3-carboxylic acid in

the mobile phase to a concentration of approximately 0.5-1 mg/mL.

Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC System and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: Daicel CHIRALPAK IA (or similar immobilized polysaccharide-based column).

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a

common choice for normal-phase chiral separations. A typical starting point is 90:10 (v/v)

hexane:isopropanol. The exact ratio may need optimization.

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled at 25 °C.

Detection: UV at 210 nm.

Injection Volume: 10 µL.

Analysis:

Inject the racemic standard to determine the retention times of both enantiomers.

Inject the sample to be analyzed and integrate the peak areas to determine the

enantiomeric excess (ee%).

The enantiomeric excess is calculated as: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Workflow for Chiral HPLC Separation
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Sample & Mobile Phase Prep
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Caption: Workflow for the chiral separation of 3-Aminotetrahydrofuran-3-carboxylic acid.

X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a

molecule, including its absolute stereochemistry. This technique requires a single, high-quality

crystal of the compound.
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Data Presentation
While a crystal structure for the parent 3-Aminotetrahydrofuran-3-carboxylic acid is not

publicly available, a patent for a derivative reports the use of X-ray crystallography to determine

its absolute configuration.[6] A typical analysis would yield the following parameters:

Parameter Description

Crystal System e.g., Orthorhombic, Monoclinic

Space Group e.g., P2₁2₁2₁

Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)

Z Value Number of molecules per unit cell

Final R-factor

A measure of the agreement between the

crystallographic model and the experimental X-

ray diffraction data.

Absolute Configuration Determined using the Flack parameter.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization:

This is the most critical and often challenging step.

Slow evaporation of a saturated solution of the compound is a common method.

Screen various solvents and solvent mixtures (e.g., water/ethanol, methanol/ether) to find

conditions that yield single crystals of sufficient size and quality.

Crystal Mounting:

Select a suitable single crystal under a microscope.

Mount the crystal on a goniometer head.

Data Collection:
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The mounted crystal is placed in an X-ray diffractometer.

The crystal is cooled (typically to 100 K) to minimize thermal vibrations.

The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a

detector.

Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.

The phase problem is solved using direct methods or other techniques to generate an

initial electron density map.

A molecular model is built into the electron density map.

The model is refined against the experimental data to optimize the atomic positions and

thermal parameters.

For chiral molecules, the absolute configuration is determined, often by calculating the

Flack parameter.

Decision Pathway for Structural Confirmation
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Caption: Decision pathway for using X-ray crystallography for structural confirmation.

Comparison of Analytical Techniques
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Technique
Information

Provided
Advantages Limitations

Typical Sample

Amount

NMR

Spectroscopy

Detailed atomic

connectivity,

stereochemistry

(relative), and

structural

conformation.

Non-destructive,

provides rich

structural

information.

Lower sensitivity

compared to MS,

requires pure

samples.

5-25 mg

Mass

Spectrometry

Molecular

weight,

elemental

composition, and

structural

information

through

fragmentation.

High sensitivity,

suitable for

complex

mixtures when

coupled with LC.

Does not provide

detailed

stereochemical

information on its

own.

< 1 mg

HPLC

Purity

assessment,

separation of

enantiomers

(with a chiral

method), and

quantification.

Robust,

reproducible, and

widely available.

Excellent for

determining

enantiomeric

purity.

Requires method

development,

may require

derivatization for

detection of

compounds

without a

chromophore.

< 1 mg

X-ray

Crystallography

Unambiguous 3D

molecular

structure,

including

absolute

stereochemistry.

Provides

definitive

structural proof.

Requires a high-

quality single

crystal, which

can be difficult to

obtain.

< 1 mg (of

crystals)

This guide provides a foundational understanding of the primary analytical techniques for the

characterization of 3-Aminotetrahydrofuran-3-carboxylic acid. The choice of technique will
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depend on the specific information required, from routine purity checks to definitive structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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